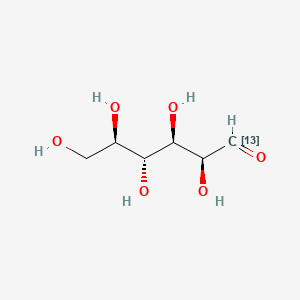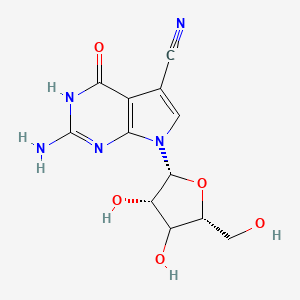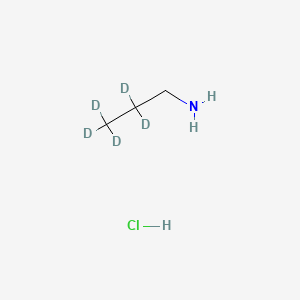
3-Pyridylacetic acid-D4 hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pyridylacetic acid-d4 (hydrochloride) is a deuterium-labeled derivative of 3-Pyridylacetic acid hydrochloride. This compound is a higher homologue of nicotinic acid and is a breakdown product of nicotine and other tobacco alkaloids . The deuterium labeling is often used in scientific research to study the pharmacokinetics and metabolic profiles of drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3-Pyridylacetic acid-d4 (hydrochloride) involves several steps:
Chlorination: The starting material, 3-methylpyridine, undergoes chlorination to form 2-chloro-3-methylpyridine.
Cyanidation: The chlorinated product is then subjected to cyanidation.
Alkaline Hydrolysis: The cyanide compound undergoes alkaline hydrolysis.
Hydrogenation Reduction: The resulting product is reduced using hydrogen in the presence of a catalyst such as Raney’s nickel.
Salification: The final step involves the reaction with hydrochloric acid to form 3-Pyridylacetic acid-d4 (hydrochloride).
Industrial Production Methods
Industrial production methods for 3-Pyridylacetic acid-d4 (hydrochloride) typically follow the same synthetic route but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
3-Pyridylacetic acid-d4 (hydrochloride) can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyridine derivatives.
Reduction: The compound can be reduced to form different deuterated analogs.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a catalyst like Raney’s nickel is commonly used.
Substitution: Reagents such as sodium hydroxide and various alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine carboxylic acids, while reduction can produce deuterated analogs .
Scientific Research Applications
3-Pyridylacetic acid-d4 (hydrochloride) has several scientific research applications:
Chemistry: Used as a tracer in studying reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the breakdown products of nicotine.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the development of new drugs and in quality control processes
Mechanism of Action
The mechanism of action of 3-Pyridylacetic acid-d4 (hydrochloride) involves its role as a tracer molecule. The deuterium atoms in the compound allow researchers to track its metabolic pathways and interactions within biological systems. This helps in understanding the pharmacokinetics and metabolic profiles of related drugs .
Comparison with Similar Compounds
Similar Compounds
3-Pyridylacetic acid hydrochloride: The non-deuterated form of the compound.
Nicotinic acid: A related compound that is a lower homologue.
4-Pyridylacetic acid hydrochloride: A positional isomer with similar properties
Uniqueness
The uniqueness of 3-Pyridylacetic acid-d4 (hydrochloride) lies in its deuterium labeling, which provides distinct advantages in tracing and studying metabolic pathways. This makes it particularly valuable in pharmacokinetic and metabolic research .
Properties
Molecular Formula |
C7H8ClNO2 |
|---|---|
Molecular Weight |
177.62 g/mol |
IUPAC Name |
(2H)chlorane;deuterio 2,2-dideuterio-2-pyridin-3-ylacetate |
InChI |
InChI=1S/C7H7NO2.ClH/c9-7(10)4-6-2-1-3-8-5-6;/h1-3,5H,4H2,(H,9,10);1H/i4D2;/hD2 |
InChI Key |
XVCCOEWNFXXUEV-BONYUCOBSA-N |
Isomeric SMILES |
[2H]C([2H])(C1=CN=CC=C1)C(=O)O[2H].[2H]Cl |
Canonical SMILES |
C1=CC(=CN=C1)CC(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![Neu5Troc[1Me,4789Ac]alpha(2-3)Gal[26Bn]-beta-MP](/img/structure/B12403938.png)
![5-hydroxy-2-[3-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-6,7-dimethoxychromen-4-one](/img/structure/B12403946.png)




